Lithium oxazole-2-carboxylate Lithium oxazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1874176-47-2
VCID: VC7054832
InChI: InChI=1S/C4H3NO3.Li/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1
SMILES: [Li+].C1=COC(=N1)C(=O)[O-]
Molecular Formula: C4H2LiNO3
Molecular Weight: 119

Lithium oxazole-2-carboxylate

CAS No.: 1874176-47-2

Cat. No.: VC7054832

Molecular Formula: C4H2LiNO3

Molecular Weight: 119

* For research use only. Not for human or veterinary use.

Lithium oxazole-2-carboxylate - 1874176-47-2

Specification

CAS No. 1874176-47-2
Molecular Formula C4H2LiNO3
Molecular Weight 119
IUPAC Name lithium;1,3-oxazole-2-carboxylate
Standard InChI InChI=1S/C4H3NO3.Li/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1
Standard InChI Key SJWUBFWOUDJTQB-UHFFFAOYSA-M
SMILES [Li+].C1=COC(=N1)C(=O)[O-]

Introduction

Molecular Structure and Chemical Identity

Lithium oxazole-2-carboxylate derivatives are defined by their core structure, which consists of an oxazole ring (C₃H₃NO) functionalized with a carboxylate group (-COO⁻) at the 2-position and a lithium cation (Li⁺) as the counterion. The general molecular formula for these compounds is C₅H₃LiNO₃, though substitutions at the 4- or 5-positions of the oxazole ring lead to variants such as 5-methyl- and 5-ethyl-oxazole-2-carboxylates.

Structural Characteristics

The oxazole ring is aromatic, with delocalized π-electrons contributing to its stability. The carboxylate group enhances solubility in polar solvents like water and ethanol, while the lithium ion facilitates ionic interactions in solid-state structures. Key structural parameters include:

PropertyValue (5-Ethyl Derivative)Source
Molecular FormulaC₆H₆LiNO₃
Molecular Weight147.1 g/mol
Hydrogen Bond Acceptors4
Rotatable Bonds2
Topological Polar Surface Area66.4 Ų

The 5-ethyl derivative (PubChem CID: 155943585) exemplifies how alkyl substitutions influence physicochemical properties, such as increased hydrophobicity compared to the unsubstituted parent compound .

Synthesis and Industrial Production

Laboratory Synthesis

Lithium oxazole-2-carboxylates are typically synthesized via carboxylation of oxazole precursors. A common route involves:

  • Oxazole Ring Formation: Utilizing the Van Leusen reaction, where TosMIC (tosylmethyl isocyanide) reacts with aldehydes under basic conditions to form 5-substituted oxazoles.

  • Carboxylation: Introducing a carboxylate group at the 2-position via nucleophilic substitution or metal-mediated reactions.

  • Lithiation: Treatment with lithium hydroxide or lithium carbonate to yield the lithium salt .

For example, 5-ethyl-1,3-oxazole-2-carboxylic acid (CID: 82418136) is neutralized with lithium hydroxide to produce the corresponding lithium salt .

Industrial-Scale Manufacturing

Industrial production emphasizes efficiency and sustainability. Recent advances include:

  • Solvent Optimization: Use of ionic liquids to improve reaction yields and enable solvent recycling.

  • Continuous Flow Chemistry: Enhancing scalability and reducing byproducts through controlled reaction conditions .

Chemical and Physical Properties

Solubility and Stability

Lithium oxazole-2-carboxylates exhibit high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in water. The 5-ethyl derivative’s solubility profile is critical for its application in organic synthesis . Thermal stability analyses reveal decomposition temperatures above 200°C, making these compounds suitable for high-temperature processes.

Reactivity

The oxazole ring participates in electrophilic substitution reactions, while the carboxylate group engages in acid-base and coordination chemistry. Notable reactions include:

  • Oxidation: Formation of oxazole-2-carboxylic acid derivatives under oxidative conditions.

  • Coordination Complexes: Binding to transition metals (e.g., Pd, Cu) for catalytic applications .

Industrial and Research Applications

Pharmaceutical Intermediates

Lithium oxazole-2-carboxylates serve as precursors for:

  • Heterocyclic Drug Candidates: Antidiabetic (e.g., PPARγ agonists) and antiviral agents.

  • Coordination Complexes: Catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Materials Science

Applications include:

  • Ionic Conductors: Solid electrolytes in lithium-ion batteries due to high Li⁺ mobility.

  • Luminescent Materials: Coordination polymers with tunable emission properties .

Hazard ClassGHS CodePrecautionary Measures
Skin IrritationH315Wear protective gloves/clothing
Eye IrritationH319Use eye protection
Respiratory IrritationH335Ensure adequate ventilation

Exposure Control

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.

  • Storage: In airtight containers under inert gas to prevent moisture absorption .

Recent Research and Future Directions

A 2021 study highlighted the efficacy of oxazole-containing compounds in treating insulin resistance without the adverse effects (e.g., hematocrit reduction) associated with thiazolidinediones . Future research should prioritize:

  • Structure-Activity Relationships: Optimizing substitutions for enhanced PPARγ selectivity.

  • Toxicological Studies: Long-term safety assessments of lithium oxazole-2-carboxylates.

  • Energy Storage Applications: Developing solid electrolytes for next-gen batteries .

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